molecular formula C18H15N3OS3 B2833075 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 942007-60-5

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2833075
CAS RN: 942007-60-5
M. Wt: 385.52
InChI Key: HLWBYDCIAKBEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives are a class of compounds that have been synthesized and biologically evaluated .


Synthesis Analysis

The synthesis of these compounds involves the reaction of thiazolo and imidazo with 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide .


Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolo or imidazo ring attached to a 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of the thiazolo or imidazo ring and the attachment of the 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available literature .

Scientific Research Applications

Antitumor Activity

Compounds derived from benzothiazole, including those bearing heterocyclic rings, have demonstrated considerable antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy Yurttaş, L., Tay, F., & Demirayak, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

Antibacterial and Antifungal Properties

Several studies have identified the potent antibacterial and antifungal activities of thiazole and benzothiazole derivatives. For instance, compounds with a thiazole moiety have shown promising results against pathogenic bacteria such as Staphylococcus aureus, suggesting their potential in combating bacterial infections Mishra, N., et al. (2020). Journal of Saudi Chemical Society.

Optoelectronic Applications

The optoelectronic properties of thiazole-based polythiophenes have been explored, indicating the potential of these materials in electronic and photonic devices. Camurlu and Guven (2015) synthesized thiazole-containing monomers that exhibited promising optical band gaps and switching times, suitable for applications in optoelectronic devices Camurlu, P., & Guven, N. (2015). Journal of Applied Polymer Science.

Antioxidant Activity

Benzothiazole derivatives have also been recognized for their antioxidant properties. A study by Hossan (2020) on thiazol-acetamide thiazolyl-pyrrole analogues demonstrated significant antioxidant activity, which can be leveraged in developing therapeutic agents aimed at mitigating oxidative stress Hossan, A. (2020). Journal of Molecular Structure.

Safety And Hazards

The safety and hazards associated with these compounds are not specified in the available literature .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of these and related compounds .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-10-19-13-7-8-14-17(16(13)24-10)25-18(20-14)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWBYDCIAKBEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.